molecular formula C10H7F3N2O B11878866 2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one

2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11878866
M. Wt: 228.17 g/mol
InChI Key: SGWJKLXOUKNSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family. It is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound is further modified with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the methyl group, affecting its reactivity and biological activity.

    2,5-Dimethylquinazolin-4(3H)-one: Contains an additional methyl group, leading to different steric and electronic effects.

Uniqueness

2-Methyl-5-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O/c1-5-14-7-4-2-3-6(10(11,12)13)8(7)9(16)15-5/h2-4H,1H3,(H,14,15,16)

InChI Key

SGWJKLXOUKNSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1)C(F)(F)F

Origin of Product

United States

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